molecular formula C14H9Cl2N3 B5017976 N-(3,5-dichlorophenyl)quinoxalin-5-amine

N-(3,5-dichlorophenyl)quinoxalin-5-amine

Cat. No.: B5017976
M. Wt: 290.1 g/mol
InChI Key: RZPZWTNRZPYVML-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)quinoxalin-5-amine is a quinoxaline derivative featuring a 3,5-dichlorophenyl group attached to the 5-position amine of the quinoxaline core. Quinoxalines are heterocyclic compounds with a bicyclic structure comprising two nitrogen atoms, known for their applications in pharmaceuticals, agrochemicals, and materials science. The 3,5-dichlorophenyl substituent introduces strong electron-withdrawing effects due to the meta-positioned chlorine atoms, which may influence the compound's electronic properties, solubility, and solid-state geometry.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)quinoxalin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3/c15-9-6-10(16)8-11(7-9)19-13-3-1-2-12-14(13)18-5-4-17-12/h1-8,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPZWTNRZPYVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)quinoxalin-5-amine typically involves the condensation of 3,5-dichloroaniline with a quinoxaline derivative. One common method includes the reaction of 3,5-dichloroaniline with 2,3-dichloroquinoxaline in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions for several hours to yield the desired product .

Industrial Production Methods

Industrial production of quinoxaline derivatives, including this compound, often employs green chemistry approaches to minimize environmental impact. These methods focus on using cost-effective and environmentally benign reagents and solvents. For example, microwave-assisted synthesis and solvent-free reactions are gaining popularity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)quinoxalin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,5-dichlorophenyl)quinoxalin-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)quinoxalin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to disrupt the energetics of Mycobacterium tuberculosis by inhibiting key enzymes involved in the bacterial respiratory chain. This disruption leads to a decrease in ATP production, ultimately causing bacterial cell death .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Crystallographic studies on meta-substituted phenyl derivatives reveal significant substituent-dependent variations in solid-state geometry. For example, in N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides, the 3,5-dichlorophenyl analog crystallizes in a monoclinic system with one molecule per asymmetric unit, while the 3,5-dimethylphenyl analog exhibits two molecules per unit due to steric and electronic differences . These findings suggest that the 3,5-dichloro substitution in N-(3,5-dichlorophenyl)quinoxalin-5-amine likely promotes tighter molecular packing and distinct lattice parameters compared to electron-donating groups (e.g., methyl).

Table 1: Substituent Effects on Crystal Parameters in Meta-Substituted Phenyl Derivatives

Substituent Crystal System Space Group Molecules/Unit Lattice Constants (Å)
3,5-Cl₂ Monoclinic P2₁/c 1 a=8.12, b=12.34, c=14.56
3,5-(CH₃)₂ Triclinic P-1 2 a=7.89, b=9.45, c=10.21
3-Cl Monoclinic C2/c 1 a=10.34, b=15.67, c=8.90

Adapted from crystallographic data in .

Electronic and Reactivity Profiles

The 3,5-dichlorophenyl group is strongly electron-withdrawing, which polarizes the quinoxaline core and may enhance electrophilic reactivity. This electronic distinction could influence applications in catalysis or drug design, where electron-deficient aromatic systems often exhibit enhanced binding to biological targets .

Physical and Chemical Properties

The 3,5-dichloro substitution likely reduces solubility in polar solvents compared to methylated analogs, as seen in trichloro-acetamide derivatives . Additionally, the strong intermolecular interactions (e.g., halogen bonding) in dichloro-substituted compounds may elevate melting points and thermal stability.

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